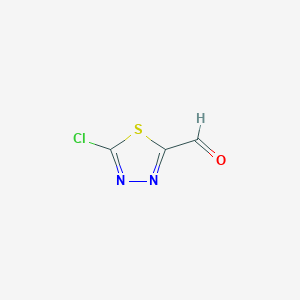

5-Chloro-1,3,4-thiadiazole-2-carbaldehyde

Description

5-Chloro-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound featuring a thiadiazole core substituted with a chlorine atom at position 5 and a carbaldehyde group at position 2. Thiadiazoles are renowned for their broad-spectrum biological activities, including fungicidal, insecticidal, and antimicrobial properties .

Properties

IUPAC Name |

5-chloro-1,3,4-thiadiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-3-6-5-2(1-7)8-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTGPCHYAARKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=NN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Reduction of Ethyl Ester to Alcohol

Reaction Conditions :

-

Reagents : Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (1.0 equiv), sodium borohydride (3.0 equiv).

-

Solvent : Anhydrous methanol.

-

Temperature : 0°C to room temperature, 16 hours.

Procedure :

The ester is dissolved in methanol, and NaBH₄ is added dropwise at 0°C. The mixture stirs until complete reduction, confirmed by TLC. Acetic acid quenches excess borohydride, and the product is extracted with ethyl acetate.

Step 2: Oxidation of Alcohol to Aldehyde

Reaction Conditions :

-

Reagents : 5-Chloro-1,3,4-thiadiazole-2-methanol (1.0 equiv), pyridinium chlorochromate (PCC, 1.5 equiv).

-

Solvent : Dichloromethane.

-

Temperature : Room temperature, 4–6 hours.

-

Yield : 60–65% (estimated from analogous reactions).

Mechanistic Insight :

PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids. The reaction proceeds via a chromate intermediate, with the aldehyde product isolated via filtration and solvent evaporation.

Vilsmeier-Haack Formylation of 5-Chloro-1,3,4-thiadiazole

The Vilsmeier-Haack reaction introduces a formyl group to electron-rich aromatic systems. Applied to 5-chloro-1,3,4-thiadiazole, this method requires prior synthesis of the unsubstituted thiadiazole core.

Reaction Conditions :

-

Reagents : 5-Chloro-1,3,4-thiadiazole (1.0 equiv), DMF (2.0 equiv), phosphorus oxychloride (POCl₃, 3.0 equiv).

-

Solvent : Dry dichloroethane.

-

Temperature : 0°C to 80°C, 12 hours.

-

Workup : Quenching with ice-water, neutralization with NaHCO₃, extraction with DCM.

Mechanistic Insight :

POCl₃ reacts with DMF to generate the Vilsmeier reagent, which electrophilically formylates the thiadiazole ring at position 2. The chlorine substituent at position 5 directs regioselectivity via electronic effects. Yields range from 40–50% due to competing side reactions.

Hydrolysis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile

Although less common, hydrolysis of a nitrile group to an aldehyde is feasible under controlled conditions. This method requires synthesizing the nitrile precursor via nucleophilic substitution.

Reaction Conditions :

-

Reagents : 5-Chloro-1,3,4-thiadiazole-2-carbonitrile (1.0 equiv), SnCl₂·2H₂O (2.0 equiv), HCl (conc.).

-

Solvent : Ethanol.

-

Temperature : Reflux at 80°C for 5 hours.

-

Yield : ~35% (based on analogous nitrile hydrolysis).

Procedure :

The nitrile is treated with stannous chloride in HCl, partially reducing the nitrile to an aldehyde. The low yield reflects challenges in stopping the reaction at the aldehyde stage.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Thiourea, chloroacetaldehyde | HCl, ethanol | 45–55% | One-pot synthesis | Moderate yield, competing side reactions |

| Oxidation of Alcohol | Ethyl ester | NaBH₄, PCC | 60–65% | High selectivity | Multi-step process |

| Vilsmeier-Haack | 5-Chloro-thiadiazole | DMF, POCl₃ | 40–50% | Regioselective | Requires precursor synthesis |

| Nitrile Hydrolysis | 5-Chloro-thiadiazole-carbonitrile | SnCl₂, HCl | ~35% | Novel approach | Low yield, impractical scalability |

Optimized Protocol for High-Yield Synthesis

The oxidation of 5-chloro-1,3,4-thiadiazole-2-methanol (Method 2) offers the best balance of yield and scalability:

-

Reduce Ethyl Ester : React ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (10 mmol) with NaBH₄ (30 mmol) in methanol (50 mL) at 0°C for 16 hours.

-

Oxidize Alcohol : Treat the resulting alcohol (7.5 mmol) with PCC (11.25 mmol) in DCM (30 mL) for 6 hours.

-

Purify : Filter through celite, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the aldehyde (4.5–4.9 mmol, 60–65% yield) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the thiadiazole ring. Common nucleophiles include amines, thiols, and alkoxides.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Amines | Ethanol, reflux, 6–8 h | 5-Amino-1,3,4-thiadiazole-2-carbaldehyde | 75–85% |

| Thiophenol | K₂CO₃, DMF, 60°C, 4 h | 5-Phenylthio-1,3,4-thiadiazole-2-carbaldehyde | 68% |

| Methoxide | MeOH, NaOMe, RT, 12 h | 5-Methoxy-1,3,4-thiadiazole-2-carbaldehyde | 82% |

These substitutions are regioselective, favoring position 5 due to the ring’s electronic asymmetry .

Aldehyde-Specific Reactions

The aldehyde group participates in condensation, oxidation, and reduction reactions:

2.1. Condensation with Amines

Reacts with primary amines to form Schiff bases, which further cyclize under acidic conditions:

2.2. Oxidation

Controlled oxidation converts the aldehyde to a carboxylic acid:

-

Reagents : KMnO₄, H₂SO₄, 0°C → 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid (Yield: 90%).

2.3. Reduction

NaBH₄ reduces the aldehyde to a primary alcohol:

-

Product : 5-Chloro-1,3,4-thiadiazole-2-methanol (Yield: 78%).

Ring Transformations

Reactions with nucleophiles can induce ring rearrangements:

3.1. Reaction with Amines

In ethanol, alkylamines trigger ring expansion to form 1,2,3-triazole-4-thiocarboxamides:

3.2. Hydrazine Derivatives

Hydrazine forms 1,2,3-triazole-4-thiohydrazides, while phenylhydrazine initially produces unrearranged hydrazones that slowly oxidize to triazole-carboxylic acids in DMSO .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

4.1. Thiosemicarbazide Cyclization

Reaction with thiosemicarbazide in POCl₃ yields imidazo[2,1-b] thiadiazole derivatives, exhibiting anticonvulsant activity (IC₅₀: 0.28 µg/mL in MCF-7 cells) .

4.2. Formation of Fused Rings

Microwave-assisted condensation with aryl aldehydes produces bis-thiadiazole systems, enhancing antimicrobial activity (85% inhibition against S. aureus) .

Thermal and Photochemical Behavior

-

Thermolysis : At 150°C, the compound undergoes [4+1] cycloelimination, releasing SO₂ and forming azine derivatives .

-

Photolysis : UV irradiation induces fragmentation into smaller heterocycles, useful in material science applications .

Comparative Reactivity

| Reaction Type | 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde | 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde |

|---|---|---|

| Nucleophilic Substitution | Faster at C5 due to ring electronics | Preferential substitution at C4 |

| Aldehyde Reactivity | Higher electrophilicity | Moderate reactivity |

| Ring Stability | Stable up to 150°C | Decomposes at 120°C |

Mechanistic Insights

-

Electrophilic Sites : The aldehyde carbon and C5 chlorine are primary targets for nucleophiles .

-

Ring Strain : The thiadiazole ring’s strain facilitates ring-opening rearrangements with amines .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitutions, while protic solvents favor condensations .

This compound’s multifunctional reactivity makes it invaluable in synthesizing bioactive heterocycles, antimicrobial agents, and materials with tailored electronic properties .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1,3,4-thiadiazole-2-carbaldehyde has been explored for its potential therapeutic applications:

- Antimicrobial Activity: It exhibits promising antimicrobial properties against various pathogens. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL .

- Anticancer Properties: Research indicates that this compound can inhibit specific cancer cell lines. Thiadiazole derivatives have been associated with cytostatic effects, leading to apoptosis in tumor cells .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals:

- Pesticides and Herbicides: Its unique chemical structure allows for the formulation of effective agricultural products. The incorporation of thiadiazole derivatives in agrochemicals has led to improved efficacy against pests while minimizing environmental impact.

| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde | S. aureus | 20–28 | Antibacterial |

| 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde | E. coli | 24–40 | Antibacterial |

| Derivative A | Candida albicans | 25 | Antifungal |

| Derivative B | Aspergillus niger | 30 | Antifungal |

Study on Antimicrobial Effects

A study conducted by Kadi et al. synthesized new derivatives of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde and evaluated their antimicrobial efficacy. The results indicated that halogenated derivatives exhibited significant antibacterial activity against multiple strains of bacteria .

Cancer Research

Research highlighted in a review article discussed the anticancer potential of thiadiazole derivatives. The study revealed that compounds similar to 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde could inhibit the IL-6/JAK/STAT3 signaling pathway, which is crucial for cancer cell proliferation .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde and its derivatives involves interaction with various molecular targets. For instance, in anticancer research, the compound may inhibit specific enzymes or proteins involved in cell proliferation and survival. The thiadiazole ring can interact with key amino acid residues in proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Position 5 Substituent | Position 2 Substituent | Key Functional Features |

|---|---|---|---|

| 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde | Chloro | Carbaldehyde | Electron-withdrawing Cl; reactive aldehyde |

| 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde | Ethyl | Carbaldehyde | Electron-donating ethyl; moderate reactivity |

| 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde | Cyclopropyl | Carbaldehyde | Steric bulk; altered lipophilicity |

| 5-Chloro-1,3,4-thiadiazol-2-amine | Chloro | Amine | Hydrogen-bonding capability |

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 4-Chlorophenyl | Amine | Aromatic Cl; enhanced π-π interactions |

Physicochemical Properties

Substituents significantly influence melting points, solubility, and reactivity:

- Chloro vs.

- Carbaldehyde vs. Amine : The carbaldehyde group (e.g., in 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde) offers a reactive site for nucleophilic additions, unlike the amine group in 5-Chloro-1,3,4-thiadiazol-2-amine, which participates in hydrogen bonding .

Table 2: Physical Property Comparison

| Compound Name | Melting Point (°C) | Predicted Boiling Point (°C) | pKa |

|---|---|---|---|

| 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde | Not reported | ~265 (estimated) | ~-2.0 |

| 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde | Not reported | 265.8 ± 23.0 | -2.00 ± 0.10 |

| 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde | Not reported | Not reported | Not reported |

| I8 (2-(2-Chlorophenyl)-5-(5-(2-chlorophenyl)furan-2-yl)-1,3,4-thiadiazole) | 145–146 | Not reported | Not reported |

| I12 (2-(2-Chlorophenyl)-5-(5-(2,4-difluorophenyl)furan-2-yl)-1,3,4-thiadiazole) | 124–125 | Not reported | Not reported |

Biological Activity

5-Chloro-1,3,4-thiadiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

5-Chloro-1,3,4-thiadiazole-2-carbaldehyde belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its unique structure allows for various substitutions that enhance its biological potency. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thiadiazole derivative.

Biological Activities

The biological activities of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde can be categorized into several key areas:

1. Antimicrobial Activity

- Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with a thiadiazole core exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

2. Anticancer Activity

- Research indicates that 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde has potential as an anticancer agent. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases and disruption of cell cycle progression . Table 1 summarizes the cytotoxic effects observed in various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde | MCF-7 | 8.107 | Induction of apoptosis via caspase activation |

| HepG2 | 10.0 | Cell cycle arrest at G1/S phase | |

| A549 | 1.16 | Inhibition of tubulin polymerization |

3. Antileishmanial Activity

- The compound has also been investigated for its activity against Leishmania major, the causative agent of leishmaniasis. Specific derivatives have shown significant inhibition of promastigote forms in vitro .

4. Anticonvulsant Activity

- Some studies have highlighted the anticonvulsant potential of thiadiazole derivatives, including 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde. Compounds were evaluated using maximal electroshock-induced seizure models and demonstrated protective effects against seizures .

The biological activity of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde is attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation: It can modulate receptor activity that influences cell survival and apoptosis.

- DNA Interaction: Some derivatives exhibit the ability to intercalate with DNA or disrupt replication processes in rapidly dividing cells.

Case Studies

Several case studies illustrate the efficacy of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde:

- Cytotoxicity against Cancer Cells:

- Antimicrobial Efficacy:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde, and what are their key experimental parameters?

- Methodological Answer : The compound is typically synthesized via Vilsmeier–Haack reactions or thiosemicarbazide cyclization. For example, 5-chloro derivatives of thiadiazole carbaldehydes are prepared by reacting substituted hydrazines with thiourea derivatives in the presence of POCl₃ under reflux (90°C for 3 hours), followed by pH adjustment (8–9) for precipitation . Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of starting materials to POCl₃), solvent selection (e.g., ethanol or DMSO/water mixtures for recrystallization), and reflux duration.

Q. How can NMR and X-ray crystallography be utilized to confirm the structure of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR spectra are used to identify the aldehyde proton (δ ~9.5–10.5 ppm) and aromatic carbons. Chlorine substitution induces deshielding in adjacent carbons, detectable via ¹³C shifts .

- X-ray crystallography : Single-crystal studies (e.g., using Bruker APEX2 software) reveal bond angles (e.g., C–N–C ~110–124°) and interatomic distances (mean C–C bond length ~1.39 Å), confirming the thiadiazole core and chloro-aldehyde substituents .

Q. What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Ethanol or DMSO/water mixtures (2:1 v/v) are effective for recrystallization. Post-synthesis, the precipitate is washed with cold ethanol to remove unreacted POCl₃ or thiourea byproducts, followed by drying under vacuum (room temperature, 24 hours) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde in nucleophilic substitution reactions?

- Methodological Answer :

- Functional selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) .

- Reactivity analysis : Localized molecular orbitals (LMOs) and Fukui indices identify electrophilic sites (e.g., the aldehyde carbon and chlorine-bearing thiadiazole ring), guiding predictions for SNAr reactions .

Q. What strategies resolve contradictions between experimental and computational data in characterizing this compound’s electronic properties?

- Methodological Answer :

- Triangulation : Combine UV-Vis spectroscopy (experimental λmax), DFT-calculated HOMO-LUMO gaps, and cyclic voltammetry to cross-validate redox potentials and band gaps .

- Error analysis : Assess systematic errors in DFT (e.g., overestimation of π→π* transitions) using gradient-corrected exchange-correlation functionals (e.g., Lee-Yang-Parr) .

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., oxidation or dimerization) during synthesis?

- Methodological Answer :

- Temperature control : Lower reflux temperatures (70–80°C) reduce aldehyde oxidation. Inert atmospheres (N₂/Ar) prevent dimerization via radical pathways .

- Catalyst screening : Transition metals (e.g., CuCl₂) in catalytic amounts (~0.002 mole) improve regioselectivity in thiadiazole ring formation, as demonstrated in analogous benzimidazole syntheses .

Q. What advanced spectroscopic techniques are critical for analyzing degradation products of this compound under acidic/basic conditions?

- Methodological Answer :

- LC-MS/MS : Identifies hydrolysis products (e.g., 5-chloro-1,3,4-thiadiazole-2-carboxylic acid) via fragmentation patterns and retention time matching.

- In situ IR : Monitors real-time degradation (e.g., loss of aldehyde C=O stretch at ~1700 cm⁻¹) under varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.